Sulfoxaflor

Catalog No.
S544209
CAS No.
946578-00-3
M.F
C10H10F3N3OS
M. Wt
277.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfoxaflor

CAS Number

946578-00-3

Product Name

Sulfoxaflor

IUPAC Name

[methyl-oxo-[1-[6-(trifluoromethyl)-3-pyridinyl]ethyl]-λ6-sulfanylidene]cyanamide

Molecular Formula

C10H10F3N3OS

Molecular Weight

277.27 g/mol

InChI

InChI=1S/C10H10F3N3OS/c1-7(18(2,17)16-6-14)8-3-4-9(15-5-8)10(11,12)13/h3-5,7H,1-2H3

InChI Key

ZVQOOHYFBIDMTQ-UHFFFAOYSA-N

SMILES

Array

solubility

In water, 809 mg/L at 25 °C
Solubility in heptane 0.242 mg/L. Solubility (g/L) in xylene 0.743; 1,2-dichloroethane 39.6; methanol 93.1; acetone 2.17; ethyl acetate 95.2; octanol 1.66. (all at 20 °C)

Synonyms

N-(methyloxido(1-(6-(trifluoromethyl)-3-pyridinyl)ethyl)gamma(4)-sulfanylidene) cyanamide, sulfoxaflor, sulfoxaflor A, sulfoxaflor B

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)(F)F)S(=NC#N)(=O)C

The exact mass of the compound Sulfoxaflor is 277.0497 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 809 mg/l at 25 °csolubility in heptane 0.242 mg/l. solubility (g/l) in xylene 0.743; 1,2-dichloroethane 39.6; methanol 93.1; acetone 2.17; ethyl acetate 95.2; octanol 1.66. (all at 20 °c). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Sulfoxaflor (CAS 946578-00-3) is a highly specialized sulfoximine insecticide and the defining active ingredient of the IRAC Group 4C classification[1]. Unlike traditional Group 4A neonicotinoids, sulfoxaflor features a unique molecular architecture that fundamentally alters its target-site binding affinity and metabolic degradation profile [2]. For industrial buyers, agrochemical formulators, and analytical laboratories, sulfoxaflor serves as a critical procurement choice for developing resistance-breaking formulations and establishing reliable baseline susceptibility assays. Its optimized physicochemical properties, including a LogP of 0.802, ensure superior processability, translaminar mobility, and formulation compatibility compared to older benchmark compounds [1].

Substituting sulfoxaflor with generic neonicotinoids like imidacloprid or thiamethoxam frequently leads to complete efficacy failure in resistant pest populations[1]. This operational non-interchangeability is driven by two primary factors: target-site mutations (such as the R81T mutation in the β-nAChR subunit) and enhanced metabolic detoxification via cytochrome P450 monooxygenases [2]. While imidacloprid relies on binding sites highly vulnerable to these resistance mechanisms, sulfoxaflor's distinct structure bypasses them, exhibiting weak affinity for the imidacloprid binding site but maintaining high intrinsic efficacy at the receptor [2]. Consequently, procurement decisions driven by cost-saving substitutions with older Group 4A compounds risk catastrophic failure in field applications and resistance assay baselining.

Efficacy Retention Against Target-Site (R81T) Mutated Strains

In populations of Myzus persicae homozygous for the R81T point mutation in the nicotinic acetylcholine receptor, sulfoxaflor demonstrates significantly superior efficacy retention compared to imidacloprid [1]. Bioassays reveal that while the resistance ratio (RR) for imidacloprid spikes dramatically, sulfoxaflor maintains a much lower RR, ensuring continued pest control [1].

Evidence DimensionResistance Ratio (RR) in homozygous (rr) R81T mutated strains
Target Compound DataSulfoxaflor RR = ~10-fold
Comparator Or BaselineImidacloprid RR = 22.1 to 63.5-fold
Quantified Difference2.2x to 6.3x lower resistance ratio for sulfoxaflor
ConditionsLaboratory bioassays on field-collected M. persicae populations

Procurement of sulfoxaflor is essential for formulations targeting pest populations where Group 4A target-site mutations render generic neonicotinoids obsolete.

Metabolic Stability Against Cytochrome P450 Detoxification

Sulfoxaflor is not degraded by the same monooxygenase enzymes that confer high-level resistance to neonicotinoids. In highly resistant strains of Bemisia tabaci, imidacloprid exhibits massive cross-resistance due to enhanced detoxification, whereas sulfoxaflor remains largely unaffected[1].

Evidence DimensionResistance Ratio (RR) in multi-resistant B. tabaci strains
Target Compound DataSulfoxaflor RR = ~3-fold
Comparator Or BaselineImidacloprid RR = up to 1000-fold
Quantified Difference>300-fold reduction in cross-resistance magnitude
ConditionsBioassays on B. tabaci strains with upregulated monooxygenase/esterase activity

Guarantees reliable active ingredient performance and reproducible assay baselines in environments with widespread metabolic resistance.

Electrophysiological Receptor Efficacy

Despite having a lower binding affinity for the specific imidacloprid binding site, sulfoxaflor acts as a highly efficacious agonist at insect nAChRs. When tested on Dα2/β2 nAChRs, sulfoxaflor elicits significantly higher maximal current amplitudes than most neonicotinoids, compensating for its distinct binding profile and driving its potent insecticidal activity [1].

Evidence DimensionMaximal current amplitude at Dα2/β2 nAChRs
Target Compound DataElicits very high amplitude (efficacy) currents
Comparator Or BaselineImidacloprid produces significantly lower maximal currents
Quantified DifferenceSulfoxaflor produces substantially larger maximal currents than imidacloprid
ConditionsElectrophysiological testing on Drosophila melanogaster Dα2 nAChR subunit co-expressed in Xenopus laevis oocytes

High intrinsic efficacy at the receptor level justifies the use of sulfoxaflor in low-dose, high-performance agrochemical formulations.

Physicochemical Profile and Translaminar Mobility

The unique sulfoximine structure of sulfoxaflor imparts distinct physicochemical properties, including a slightly higher lipophilicity (LogP) compared to imidacloprid. This optimized lipophilicity facilitates excellent translaminar movement across leaf cuticles and xylem mobility, which is critical for targeting sap-feeding insects on the undersides of leaves [1].

Evidence DimensionOctanol-water partition coefficient (Log Kow / LogP)
Target Compound DataSulfoxaflor LogP = 0.802
Comparator Or BaselineImidacloprid LogP = 0.57
Quantified Difference+0.232 higher LogP for sulfoxaflor
ConditionsStandard physicochemical profiling at 20-25 °C

The optimized partition coefficient directly impacts adjuvant selection and formulation design for systemic crop protection products.

Active Ingredient for Resistance-Breaking Agrochemical Formulations

Due to its >300-fold lower cross-resistance ratio in monooxygenase-upregulated strains compared to imidacloprid, sulfoxaflor is the premier choice for formulating next-generation insecticides targeting neonicotinoid-resistant Bemisia tabaci and Myzus persicae [1].

Analytical Standard for IRAC Group 4C Compliance Testing

As the defining member of IRAC Group 4C, highly pure sulfoxaflor is an indispensable analytical standard for agricultural testing laboratories monitoring resistance allele frequencies (e.g., R81T mutation) and conducting baseline susceptibility bioassays [2].

Precursor and Benchmark for Sulfoximine Analog Synthesis

The distinct electrophysiological profile of sulfoxaflor—specifically its ability to elicit maximal nAChR currents superior to imidacloprid—makes it the essential benchmark compound for discovery chemistry programs synthesizing novel sulfoximine, sulfilimine, and anthranilic diamide derivatives [3].

Systemic Translaminar Crop Protection Formulations

Leveraging its optimized LogP (0.802) and high water solubility, sulfoxaflor is ideally suited for integration into systemic, xylem-mobile formulations that require rapid cuticular penetration and translaminar movement to control hidden sap-feeding pests[4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White powder with sharp odor; [ACGIH]

Color/Form

White solid
White powder (99.7% purity); off-white powder (95.6% purity)

XLogP3

2.2

Hydrogen Bond Acceptor Count

7

Exact Mass

277.04966761 Da

Monoisotopic Mass

277.04966761 Da

Boiling Point

167.7 °C (decomp) (99.7% purity)

Heavy Atom Count

18

LogP

log Kow = 0.802

Odor

Sharp

Appearance

Solid powder

Melting Point

112 °C (99.7% purity)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

671W88OY8K

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Sulfoxaflor is a white solid. It is moderately soluble in water. USE: Sulfoxaflor is an insecticide that is applied to crops by aerial or ground spraying. EXPOSURE: Workers that use or produce sulfoxaflor may inhale particles or have direct skin contact. The general population is not likely to be exposed to sulfoxaflor because it is sprayed on crops in the field. If sulfoxaflor is released to soil or water, it will not bind to soil particles or suspended particles. It will move through soil. It will not move from soil and water surfaces to the air. It will be rapidly broken down by microorganisms. It is not expected to build up in the tissue of aquatic organisms. Sulfoxaflor released to air will be in or on particles that eventually fall to the ground. It is not expected to be broken down by light. RISK: The potential for sulfoxaflor to produce toxic effects in humans has not been studied. Nervous system effects (tremors, muscle twitches, convulsions, impaired ability to walk) occurred in laboratory animals exposed once to very high doses of sulfoxaflor. Death occurred in some animals. Liver toxicity has been observed in laboratory animals fed low-to-moderate doses of sulfoxaflor for weeks, months, or years. Sulfoxaflor is not a skin or eye irritant in laboratory animals.No adverse effects have been observed in laboratory animals following inhalation or skin exposure. Skeletal malformations and death due to respiratory failure were observed in offspring of laboratory rats exposed to moderate-to-high doses of sulfoxaflor during pregnancy. Infertility, abortion, and birth defects were not observed following exposure to low doses during pregnancy. Liver and male genital tumors have been observed in laboratory animals following lifetime exposure to high doses of sulfoxaflor in feed. The European Chemicals Agency concluded that these tumors are not expected to occur in humans based on different mechanisms of toxicity between laboratory animals and humans. The U.S. EPA pesticide registration program determined that there is some evidence that sulfoxaflor could cause cancer based on tumor formation in laboratory rats. The European Chemicals Agency (ECHA) concluded that sulfoxaflor should not be classified as a carcinogen The potential for sulfoxaflor to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

This report effectively applies a mode of action sequence... to explain the non-significantly elevated incidence of preputial gland carcinomas in the rat combined study. The sequence proposed is: (1) increased dopamine release from the hypothalamus, causing (2) reduced prolactin secretion from the pituitary, in turn causing (3) reduced stimulation of prolactin receptors on Leydig cells, which reduces LH receptor density in Leydig cells, causing (4) downregulation of LH receptor gene expression, causing (5) transient decrease in serum testosterone, leading to (6) increased serum LH levels, causing (7) increased serum testosterone via hypothalamic/pituitary/gonadal feedback loop, leading to (8) increased preputial gland carcinomas due to slightly increased higher circulating testosterone. Authors note that item (3) does not appear to relate to humans (which statement is consistent with published literature)...
Sulfoxaflor (X11422208), a novel agricultural molecule, induced fetal effects (forelimb flexure, hindlimb rotation, and bent clavicle) and neonatal death in rats at high doses (= 400 ppm in diet); however, no such effects occurred in rabbit dietary studies despite achieving similar maternal and fetal plasma exposure levels. Mode-of-action (MoA) studies were conducted to test the hypothesis that the effects in rats had a single MoA induced by sulfoxaflor agonism on the fetal rat muscle nicotinic acetylcholine receptor (nAChR). The studies included cross-fostering and critical windows of exposure studies in rats, fetal... and adult... rat and human muscle nAChR in vitro agonism experiments, and neonatal rat phrenic nerve-hemidiaphragm contracture studies. The weight of evidence from these studies supported a novel MoA where sulfoxaflor is an agonist to the fetal, but not adult, rat muscle nAChR and that prolonged agonism on this receptor in fetal/neonatal rats causes sustained striated muscle contracture resulting in concomitant reduction in muscle responsiveness to physiological nerve stimulation. Fetal effects were inducible with as little as 1 day of exposure at the end of gestation, but were rapidly reversible after birth, consistent with a pharmacological MoA. With respect to human relevance, sulfoxaflor was shown to have no agonism on human fetal or adult muscle nAChRs. Taken together, the data support the hypothesis that the developmental effects of sulfoxaflor in rats are mediated via sustained agonism on the fetal muscle nAChR during late fetal development and are considered not relevant to humans.

Vapor Pressure

VP: 1.4X10-6 Pa at 20 °C /1.05X10-8 mm Hg/
1.9X10-8 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

946578-00-3

Absorption Distribution and Excretion

Four beagle dogs/sex/group were dosed by gavage at 0, 1, 3, or 6 mg/kg/day for 1 year with Sulfoxaflor, purity 96.6%... Periodic blood and urine collection was done to estimate tissue clearance and excretion patterns of parent sulfoxaflor. NOEL = 3 mg/kg/day, based on food consumption decrements in the first 2-3 weeks on study in both sexes, on increased soft or watery feces in males, and on a modest increase in tan vomitus in both sexes. Plasma concentration of parent sulfoxaflor over time peaked at about 2 hours, with about 40% of peak residues at 24 hours, with no obvious effect of sex on plasma levels. An estimated terminal plasma half-life of sulfoxaflor was about 20 hours for either sex. Typically about 60% to 80% of administered dose was recovered as parent sulfoxaflor in 24-hr urine collections.
When rats were orally dosed with labelled sulfoxaflor, approximately 93% of the dose was eliminated in the urine and faeces as parent sulfoxaflor. The main metabolite in urine was a glucuronide conjugate of sulfoxaflor metabolite X11721061, accounting for approximately 2-4% of the dose. Several other unidentified minor components, each less than 1% of the administered dose, were present in the urine and fecal samples...
/MILK/ When lactating goats were orally dosed with labelled sulfoxaflor at 12.2 ppm in the diet, approximately 4% of the dose appeared in the milk and 3% in the tissues.
Rats were administered sulfoxaflor, purity 95.6%... containing suitable specific activity of C14 ring-labeled sulfoxaflor, purity 97.6%, with over 2% XR-208 ketone byproduct. Groups were (1) a single low (5 mg/kg) gavage dose, (2) a single high (100 mg/kg) gavage dose, (3) daily low doses of 5 mg/kg unlabeled sulfoxaflor, followed on day 15 with 5 mg/kg labeled sulfoxaflor, or (4) a single iv dose of 5 mg/kg. Sacrifice was at 168 hr. Generally label was measured in blood, excreta, and tissues to assess kinetics. Metabolic residues were determined in urine and feces. Tissue residues were very low or below detection levels. About 65-70% of administered dose was excreted in urine within 12 hr of dosing, with continuing rapid clearing. Feces comprised 4-5% of administered dose within 24 hr. Carbon trap results were normally below detection. There was no apparent effect of 14-day pre-treatment with low doses. In all of these cases, about 92% of administered dose was excreted in urine and 5-7% in feces, with no apparent sex difference and no difference due to dose level. Intravenous dosing yielded 97-101% of estimated administered dose in urine, and 6-9% in feces. As with the gavage treatments, residues in blood or internal organs were minimal after 7 days. Tmax estimates in plasma for single gavage treatments were typically 1-2 hr. Plasma elimination first phase t1/2 regardless of dose or route ranged from 4-6 hr, with second elimination phases of about 40 hr duration. Patterns were comparable based on RBC's except that second phase t1/2 ranged from about 50 to 75 hours. Two large adjacent peaks, identified as the two diastereomers of parent sulfoxaflor, comprised the bulk of radioactivity in excreta. The first of these peaks eluting in urine ("Peak F") comprised about 53% of administered dose, compared to about 37% for the second peak ("Peak G"). This ratio often exceeded 2:1 for the smaller amounts of radioactivity in feces. These results suggest that the labeled test article was not a racemic mixture, and further that metabolism of one isomer might be favored over the other. Other than one glucuronide (designated X11721061), no other metabolite exceeded 1% of administered dose. The glucuronide evidently involved cleavage between the sulfur and the methylene carbon of sulfoxaflor prior to conjugation at the cleavage site. None of the lesser peaks was characterized. This conjugate was only quantifiable in urine...
For more Absorption, Distribution and Excretion (Complete) data for Sulfoxaflor (7 total), please visit the HSDB record page.

Metabolism Metabolites

Residue levels in milk reached a plateau during days 3-4 of the dosing phase, at about 0.2 mg/kg eq. Similar (14)C levels were found in liver, kidney, milk, and muscle; while lower levels were reported in fat tissues. This study demonstrated that X11719474 is not metabolized in goats: no metabolites were identified, and the radioactivity found in all tissues was from X11719474.
When laying hens were orally dosed with labelled sulfoxaflor metabolite X11719474 at 11.8 ppm in the feed, approximately 0.5% of the applied dose was recovered in the combined eggs, fat, and tissues. Similar (14)C levels were noted in liver, muscle, and egg; lower levels were found in fat tissues. Approximately 92% of the dose was recovered from the excreta, and 0.3% in the cage rinse. Residue levels in eggs reached a plateau by day 4 of the dosing phase, with no compounds other than X11719474 being identified. This study demonstrated that X11719474 is not metabolized in hens: no metabolites were identified and the radioactivity found in all tissues was from X11719474. /Sulfoxaflor metabolite/
All metabolites /tested/ were less toxic than the parent compound, except for X11519540, which had higher acute and higher short-term toxicity than the parent.
X11721061, a plant and animal (rat) metabolite of sulfoxaflor, was of low acute oral toxicity in rats (LD50 > 2000 mg/kg bw) and showed no genotoxic potential in vitro in mammalian or microbial test systems. In a 28-day oral toxicity study in rats, the NOAEL was 3000 ppm (equal to 236 mg/kg bw per day), based on reduced feed consumption at 8000 ppm (equal to 622 mg/kg bw per day). /Sulfoxaflor metabolite/

Wikipedia

Sulfoxaflor

Biological Half Life

Four beagle dogs/sex/group were dosed by gavage at 0, 1, 3, or 6 mg/kg/day for 1 year with Sulfoxaflor... An estimated terminal plasma half-life of sulfoxaflor was about 20 hours for either sex.
.../In/ F344/DuCrl rats...plasma samples were evaluated to find an elimination t1/2 of 8-9 hours.
Rats were administered sulfoxaflor, purity 95.6%... containing suitable specific activity of C14 ring-labeled sulfoxaflor, purity 97.6%, with over 2% XR-208 ketone byproduct. Groups were (1) a single low (5 mg/kg) gavage dose, (2) a single high (100 mg/kg) gavage dose, (3) daily low doses of 5 mg/kg unlabeled sulfoxaflor, followed on day 15 with 5 mg/kg labeled sulfoxaflor, or (4) a single iv dose of 5 mg/kg. ... Plasma elimination first phase t1/2 regardless of dose or route ranged from 4-6 hr, with second elimination phases of about 40 hr duration. Patterns were comparable based on RBC's except that second phase t1/2 ranged from about 50 to 75 hours. ...

Use Classification

Agrochemicals -> Insecticides

Analytic Laboratory Methods

Analytical Enforcement Methodology: Adequate enforcement methodology is available to enforce the tolerance expression. High performance liquid chromatographic (HPLC) methods with positive-ion electro spray (ESI) tandem mass spectrometry (LC/MS/MS) were developed for data collection and enforcement of sulfoxaflor residues and the two metabolites.

Interactions

Investigators made isolated phrenic nerve-hemidiaphragm preparations from newborn rats. System included a muscle strain gauge transducer, a stimulating electrode fixed to the phrenic nerve, and tissue preparation anchored in a vessel which allowed changing of test solutions on demand. It was postulated that sulfoxaflor would be an agonist toward the embryonic nicotinic acetylcholine receptor (nAChR). Initial tests confirmed muscle contraction and reduced twitch response to phrenic nerve stimulation at 100 uM ACh, with return to normal upon solution wash. Ten uM tubocurarine rapidly reduced muscle tension and twitch response. Sulfoxaflor caused muscle contraction similar to ACh: at 100 uM sulfoxaflor there was no evident change on nerve-stimulated muscle twitch, whereas at 1 mM sulfoxaflor the twitch response was reduced to about 34% of normal. Ten uM tubocurarine administered simultaneously with 1 mM sulfoxaflor blocked muscle contraction by about 50%. Pre-incubation with 10 uM tubocurarine essentially eliminated the muscle contraction by 1 mM sulfoxaflor. Prolonged exposure to 1 mM sulfoxaflor (7 min) led to sustained muscle contraction and reduction in twitch response, which was reversible on washing. Tests support the hypothesis that neonatal death could have arisen from diaphragm failure by impairing respiration.

Dates

Last modified: 08-15-2023
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